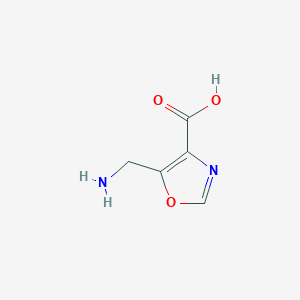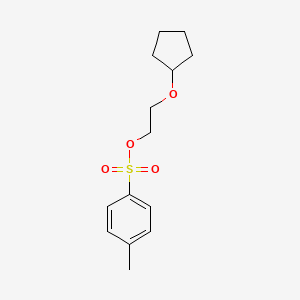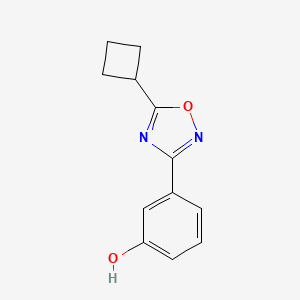
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration. One common method is the reaction of amidoximes with carboxylic acids in the presence of a dehydrating agent such as N,N’-dimethylacetamide . This one-pot synthesis method allows for the efficient production of 1,2,4-oxadiazoles with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. Additionally, its phenol group can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group enhances its stability and potential biological activity compared to other oxadiazole derivatives.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-2-5-9(7-10)11-13-12(16-14-11)8-3-1-4-8/h2,5-8,15H,1,3-4H2 |
Clave InChI |
WLYVPVHRPPUAIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
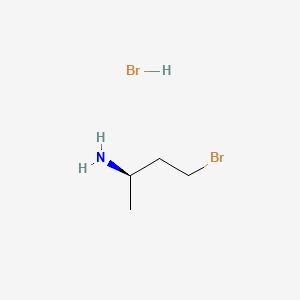
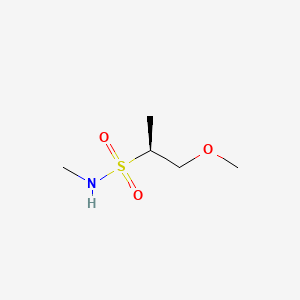
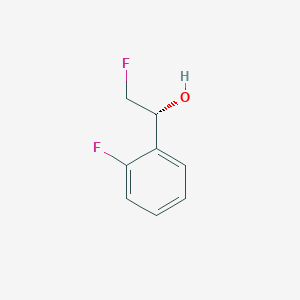


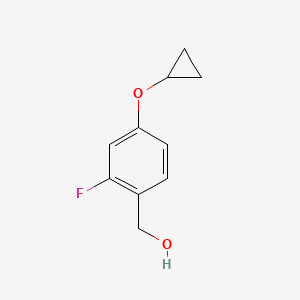
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
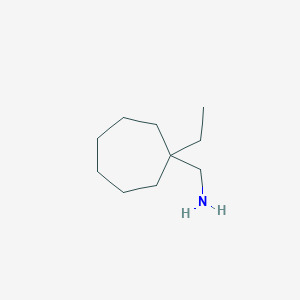
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
